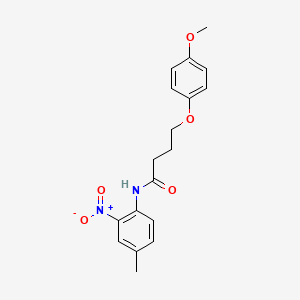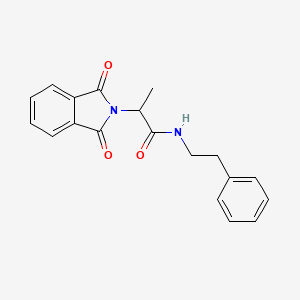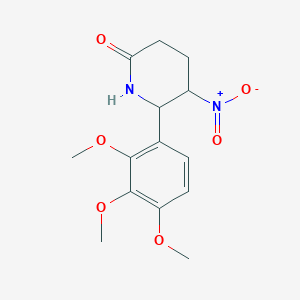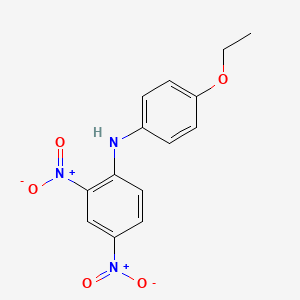![molecular formula C11H13NaO4 B5127757 sodium 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5127757.png)
sodium 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate, also known as sodium bicuculline, is a naturally occurring compound that is commonly used in scientific research. It is a potent antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) and is often used to study the role of GABA in the brain.
Wirkmechanismus
Sodium bicuculline acts as a competitive antagonist of GABA receptors. It binds to the receptor site of the GABA-A receptor and prevents the binding of GABA. This results in the inhibition of GABAergic transmission and an increase in neuronal excitability.
Biochemical and Physiological Effects:
Sodium bicuculline has several biochemical and physiological effects. It can induce seizures and convulsions in animal models, which makes it a useful tool for studying epilepsy. It can also increase the release of dopamine in the brain, which may be related to its effects on learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using sodium 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate bicuculline in lab experiments is that it is a potent and selective antagonist of GABA receptors. This makes it a useful tool for studying the role of GABA in the brain. However, one limitation is that it can induce seizures and convulsions, which can be harmful to animals and may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving sodium 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate bicuculline. One area of research is the development of new drugs that target GABA receptors. Another area of research is the investigation of the role of GABAergic transmission in neurological disorders such as epilepsy and Parkinson's disease. Additionally, there is a need for further research on the biochemical and physiological effects of this compound bicuculline, as well as its potential therapeutic applications.
Synthesemethoden
Sodium bicuculline can be synthesized from the plant species Corydalis yanhusuo. The plant contains the alkaloid bicuculline, which can be extracted and then converted into the sodium 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate salt form. The synthesis process involves several steps, including extraction, purification, and chemical conversion.
Wissenschaftliche Forschungsanwendungen
Sodium bicuculline has a wide range of scientific research applications. It is commonly used in neuroscience research to study the role of GABA in the brain. It can be used to investigate the effects of GABAergic transmission on synaptic plasticity, learning, and memory. Sodium bicuculline can also be used to study the mechanisms of epilepsy and other neurological disorders.
Eigenschaften
IUPAC Name |
sodium;4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4.Na/c1-9(2)10(3)4-5-11(9,8(14)15)7(13)6(10)12;/h4-5H2,1-3H3,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHLCSILWUMRNZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2=O)C(=O)[O-])C)C.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[N-(phenylsulfonyl)glycylglycyl]piperidine](/img/structure/B5127695.png)


![4-[3-(4-bromophenoxy)propyl]morpholine oxalate](/img/structure/B5127718.png)
![4-[(2,7-diiododibenzo[a,c]phenazin-11-yl)oxy]aniline](/img/structure/B5127722.png)
![3-(2-{[2-(4-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5127742.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5127748.png)
![2-chloro-N-[1-[(diethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5127766.png)
![2-(3-methoxyphenyl)-N-[3-(methylthio)benzyl]acetamide](/img/structure/B5127767.png)
![1-(2-fluoro-5-nitrobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5127781.png)
